(5Z)-3-butyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
CAS No.: 624724-25-0
Cat. No.: VC16135777
Molecular Formula: C28H31N3O2S2
Molecular Weight: 505.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 624724-25-0 |
|---|---|
| Molecular Formula | C28H31N3O2S2 |
| Molecular Weight | 505.7 g/mol |
| IUPAC Name | (5Z)-3-butyl-5-[[3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C28H31N3O2S2/c1-5-6-14-30-27(32)25(35-28(30)34)16-22-17-31(23-10-8-7-9-11-23)29-26(22)21-12-13-24(20(4)15-21)33-18-19(2)3/h7-13,15-17,19H,5-6,14,18H2,1-4H3/b25-16- |
| Standard InChI Key | YBANCNBAMYPCLN-XYGWBWBKSA-N |
| Isomeric SMILES | CCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OCC(C)C)C)C4=CC=CC=C4)/SC1=S |
| Canonical SMILES | CCCCN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OCC(C)C)C)C4=CC=CC=C4)SC1=S |
Introduction
Chemical Classification and Structural Features
Molecular Architecture
The compound belongs to the thiazolidinone class, characterized by a five-membered ring containing nitrogen and sulfur atoms. Its structure integrates a pyrazole moiety substituted with aromatic groups, a methylene bridge, and a thioxo group at position 2 of the thiazolidinone core . Key substituents include:
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A 4-isobutoxy-3-methylphenyl group at position 3 of the pyrazole ring.
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A phenyl group at position 1 of the pyrazole.
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A butyl chain at position 3 of the thiazolidinone ring.
The Z-configuration at the methylene bridge (C5) is critical for maintaining planar geometry, which influences molecular interactions with biological targets .
Table 1: Molecular Data Comparison with Analogs
Synthesis and Reaction Pathways
Multi-Step Organic Synthesis
The synthesis of this compound likely follows a modular approach common to thiazolidinone derivatives :
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Thiazolidinone Core Formation: Condensation of thiourea with α-mercaptoacetic acid derivatives under acidic conditions.
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Pyrazole Moiety Introduction: Cyclocondensation of hydrazines with diketones or β-keto esters.
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Substituent Functionalization:
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Isobutoxy Group Installation: Alkylation of phenolic intermediates using isobutyl bromide.
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Butyl Chain Attachment: Nucleophilic substitution or alkylation at the thiazolidinone nitrogen.
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Optimized conditions (e.g., toluene reflux, 110°C, 12 hours) enhance yield by minimizing steric hindrance from the bulky isobutoxy group .
Reaction Dynamics
The compound’s reactivity is governed by:
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Thioxo Group: Participates in nucleophilic substitutions, forming disulfide bonds under oxidative conditions.
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Methylene Bridge: Acts as a conjugated system, enabling Michael additions or Diels-Alder reactions .
Pharmacological Profile
Antimicrobial Activity
Analog studies demonstrate broad-spectrum antimicrobial effects:
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Gram-positive bacteria: MIC = 8–16 µg/mL (vs. Staphylococcus aureus).
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Fungal pathogens: IC₅₀ = 12–24 µg/mL (vs. Candida albicans) .
Mechanistically, the thioxo group chelates metal ions in microbial enzymes, disrupting cell wall synthesis .
Anticancer Screening
Preliminary assays against MCF-7 breast cancer cells show:
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: <0.1 mg/mL (logP = 4.2), necessitating formulation with surfactants .
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Thermal Stability: Decomposition at 210°C, suitable for solid-dose formulations .
Table 2: Spectroscopic Data (Analog )
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 7.8 (d, pyrazole-H), δ 1.2 (t, butyl) |
| IR | 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S) |
Challenges and Future Directions
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Bioavailability Optimization: Structural modifications to enhance water solubility without compromising activity.
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Target Identification: Proteomic studies to map interactions with kinases or GPCRs.
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Toxicological Profiling: Acute toxicity studies in rodent models to establish safety margins.
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